molecular formula C8H14ClNO3 B2646416 4-(2-Chloro-acetylamino)-butyric acid ethyl ester CAS No. 318271-37-3

4-(2-Chloro-acetylamino)-butyric acid ethyl ester

Cat. No.: B2646416
CAS No.: 318271-37-3
M. Wt: 207.65
InChI Key: VBKNZNUFKTZHJJ-UHFFFAOYSA-N
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Description

4-(2-Chloro-acetylamino)-butyric acid ethyl ester is an ethyl ester derivative of butyric acid modified with a chloroacetylated amine group at the 4-position. This compound is characterized by its dual functional groups: an ester moiety (enhancing lipophilicity) and a chloroacetamide group (imparting electrophilic reactivity).

Properties

IUPAC Name

ethyl 4-[(2-chloroacetyl)amino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO3/c1-2-13-8(12)4-3-5-10-7(11)6-9/h2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKNZNUFKTZHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-acetylamino)-butyric acid ethyl ester typically involves the reaction of 2-chloroacetyl chloride with butyric acid ethyl ester in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 2-Chloroacetyl chloride is reacted with butyric acid ethyl ester.

    Step 2: Triethylamine is added to neutralize the hydrochloric acid formed during the reaction.

    Step 3: The reaction mixture is stirred at room temperature for several hours.

    Step 4: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous flow systems for chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-acetylamino)-butyric acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the chloroacetyl group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic conditions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces amines.

    Substitution: Produces substituted amides or thioesters.

Scientific Research Applications

4-(2-Chloro-acetylamino)-butyric acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-acetylamino)-butyric acid ethyl ester involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, depending on the target molecule.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Molecular Weight (g/mol) Key Applications/Properties Reference ID
4-(2-Chloro-acetylamino)-butyric acid ethyl ester Ethyl ester, chloroacetamide ~207.6 (calculated) Pharmaceutical intermediates, alkylating agents
Butyric acid ethyl ester Ethyl ester 144.17 Flavoring agents, fragrances
Ethyl 3-hydroxybutyrate Ethyl ester, hydroxyl group 146.18 Metabolic intermediates, solvents
4-(Dimethylamino)butyric acid ethyl ester Ethyl ester, dimethylamino group 173.25 pH-sensitive prodrugs, biochemical tools
4-{5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzoimidazol-2-yl}-butyric acid ethyl ester Ethyl ester, benzimidazole, hydroxyethyl 419.5 Bendamustine HCl synthesis (anticancer)

Reactivity and Stability

  • Electrophilic Reactivity: The chloroacetamide group in the target compound enables nucleophilic substitution reactions, distinguishing it from non-halogenated esters like butyric acid ethyl ester. This reactivity is comparable to methyl chloroformate, which enhances ester reactivity in SEI formation for batteries .
  • Hydrolysis Sensitivity : Unlike simple esters (e.g., butyric acid ethyl ester), the chloroacetamide group may slow hydrolysis due to steric hindrance, though acidic/basic conditions could cleave the ester or amide bond selectively .

Biological Activity

4-(2-Chloro-acetylamino)-butyric acid ethyl ester (CAS No. 318271-37-3) is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications in various fields, supported by research findings and data.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloroacetyl chloride with butyric acid ethyl ester, facilitated by a base such as triethylamine. The reaction proceeds as follows:

  • Reaction of 2-chloroacetyl chloride with butyric acid ethyl ester .
  • Addition of triethylamine to neutralize hydrochloric acid formed during the reaction.
  • Stirring at room temperature for several hours.
  • Purification through recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction can impact various biochemical pathways, which may explain its potential therapeutic effects.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties, making it a candidate for further investigation in drug development. The mechanism involves the modification of active site residues in target enzymes, potentially leading to reduced enzymatic activity and altered metabolic pathways.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

  • Antiviral Activity : In a study assessing antiviral agents, compounds similar to this compound were found to inhibit viral replication effectively. The compound exhibited over 50% inhibition at specific concentrations, indicating potential as an antiviral agent against flaviviruses .
  • Cytotoxicity Assessment : The cytotoxicity of the compound was also evaluated in various cell lines. Results showed that while it exhibited antiviral properties, the cytotoxicity was significantly lower than that of other related compounds, suggesting a favorable therapeutic index .
  • Comparative Analysis : When compared with analogs like 4-(2-Bromo-acetylamino)-butyric acid ethyl ester and others, the chloro derivative demonstrated unique reactivity and biological activity due to the presence of the chloroacetyl group.

Data Summary

Study Focus Findings Reference
Antiviral Activity>50% inhibition in viral replication
CytotoxicityLower than related compounds
Mechanism of ActionCovalent modification of enzymes

Applications

The potential applications of this compound span several fields:

  • Pharmaceutical Research : Investigated for anti-inflammatory and anticancer properties.
  • Chemical Synthesis : Serves as an intermediate in synthesizing more complex molecules.
  • Biological Studies : Used in studies exploring enzyme inhibition and metabolic pathways.

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